molecular formula C16H24O4 B13851015 2-Ethyl-2-methoxyhexyl Salicylate

2-Ethyl-2-methoxyhexyl Salicylate

Cat. No.: B13851015
M. Wt: 280.36 g/mol
InChI Key: BNNAUTPRCUJOOR-UHFFFAOYSA-N
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Description

2-Ethylhexyl salicylate (CAS 118-60-5), also referred to as octyl salicylate or octisalate, is a synthetic ester of salicylic acid and 2-ethylhexanol. It is widely used in cosmetics and sunscreens as a UV-B filter due to its ability to absorb ultraviolet radiation in the 290–315 nm range .

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(2-ethyl-2-methoxyhexyl) 2-hydroxybenzoate

InChI

InChI=1S/C16H24O4/c1-4-6-11-16(5-2,19-3)12-20-15(18)13-9-7-8-10-14(13)17/h7-10,17H,4-6,11-12H2,1-3H3

InChI Key

BNNAUTPRCUJOOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(COC(=O)C1=CC=CC=C1O)OC

Origin of Product

United States

Preparation Methods

Process Description

The classical synthesis of 2-ethylhexyl salicylate (a close analog of 2-ethyl-2-methoxyhexyl salicylate) involves the esterification of salicylic acid with 2-ethylhexanol or isooctanol under reflux conditions using acid catalysts. A notable example is the use of a solid superacid catalyst such as sulfate-doped titanium dioxide-tungsten trioxide (SO4^2-/TiO2-WO3). This catalyst enables efficient esterification at elevated temperatures (~190°C) with high yield and purity.

Reaction Conditions and Procedure

  • Reactants: Salicylic acid and 2-ethylhexanol (or isooctanol)
  • Catalyst: Solid superacid SO4^2-/TiO2-WO3 (1.5–5.5% by mass relative to reactants)
  • Molar Ratio: Salicylic acid to alcohol typically 1:2 to 1:5
  • Temperature: Reflux at 150–200°C, commonly 190°C
  • Reaction Time: 4–10 hours, often around 5 hours
  • Post-Reaction Workup: Cooling, filtration to remove catalyst, washing with hot water and saturated sodium bicarbonate to neutralize, drying over anhydrous magnesium sulfate, and vacuum distillation to purify the ester.

Performance Metrics

  • Yield: Typically above 80%, with reported yields up to 84.3% based on salicylic acid
  • Purity: Gas chromatography (GC) purity exceeding 98%
  • Catalyst Reusability: The solid superacid catalyst is easily separated, non-corrosive, non-polluting, and reusable, enhancing process sustainability.

Example Data Table of Reaction Parameters and Outcomes

Parameter Range/Value Notes
Salicylic acid 0.1 mol (13.8 g) Standard batch size
Alcohol (2-ethylhexanol) 0.3 mol (50 mL) Molar ratio ~1:3
Catalyst loading 1.5–5.5% by mass Typically 2 g in 100 mL flask
Temperature 190°C Reflux condition
Reaction time 4–10 hours 5 hours typical
Yield 81.9% – 84.3% Based on salicylic acid
Purity (GC) >98% High purity product

This method is documented in Chinese patent CN102838487A and related technical literature, emphasizing its industrial applicability and environmental advantages due to the reusable solid acid catalyst and minimal equipment corrosion.

Enzymatic (Lipase-Catalyzed) Esterification Method

Overview

A green chemistry alternative to acid-catalyzed esterification employs immobilized lipase enzymes to catalyze the esterification of salicylic acid derivatives with 2-ethylhexanol under mild conditions. This method is solvent-free and uses reduced pressure evaporation to drive the reaction forward, minimizing environmental impact.

Reaction Parameters and Optimization

Experimental Setup

The reaction is conducted in a rotary evaporator flask under vacuum (around 560 torr) with stirring at 80 rpm. The enzyme and reactants are mixed directly without solvent, facilitating easy product recovery.

Advantages

  • Mild reaction conditions preserving enzyme activity
  • High conversion rates comparable to chemical methods
  • Reusability of the immobilized enzyme with minimal loss of activity over multiple cycles
  • Reduced environmental footprint due to solvent-free conditions and biocatalysis

Representative Data Table of Reaction Conditions and Conversion Rates

Temperature (°C) Time (h) Enzyme Amount (PLU) Molar Conversion (%) ± SD
50 16 500 26.1 ± 3.2
60 16 750 66.7 ± 4.7
70 24 750 88.4 ± 1.5
60 24 1000 86.9 ± 1.9
70 16 1000 80.9 ± 4.2

This enzymatic synthesis method is detailed in a 2017 study published by MDPI, which also employed artificial neural network (ANN) modeling to optimize reaction variables for maximal conversion efficiency.

Other Esterification Approaches

While the above two methods represent the most practical and researched approaches for 2-ethyl-2-methoxyhexyl salicylate and closely related esters, other general esterification methods can be adapted:

  • Conventional Acid Catalysts: Use of sulfuric acid or boric acid as catalysts in refluxing alcohol solutions. However, these methods often require longer reaction times and generate more waste.
  • Chemical Activation: Use of coupling agents or acid chlorides to activate salicylic acid for ester formation, though less common for industrial-scale due to cost and complexity.
  • Microwave-Assisted Synthesis: Emerging technique to reduce reaction times and energy consumption, though specific data for this compound is limited.

Summary Table Comparing Preparation Methods

Method Catalyst/Enzyme Temperature (°C) Reaction Time (h) Yield/Conversion (%) Purity (%) Notes
Solid Superacid Catalysis SO4^2-/TiO2-WO3 solid acid ~190 4–10 81.9–84.3 >98 (GC) Reusable catalyst, industrial scale
Enzymatic (Lipase) Immobilized lipase (Novozym® 435) 50–70 8–24 Up to 88.4 High Green, mild conditions, reusable enzyme
Conventional Acid Catalysis Sulfuric or boric acid 100–150 >10 Moderate Moderate More waste, corrosion issues

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methoxyhexyl Salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methoxyhexyl Salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of cosmetics, fragrances, and other consumer products

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methoxyhexyl Salicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in inflammatory processes, similar to other salicylates. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₅H₂₂O₃
  • Molecular Weight : 250.33 g/mol
  • Physical State : Clear, odorless liquid at room temperature .
  • Solubility: Immiscible with water; miscible with ethanol, mineral oil, and organic solvents .
  • UV Absorbance : Peak at 306.8 nm .
  • Applications : Sunscreen agent, fragrance stabilizer, and solubilizer for other UV filters .

Comparison with Structurally Similar Compounds

Salicylate esters share a common core structure (a benzene ring with hydroxyl and ester groups) but differ in their alkyl chain modifications, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Homomenthyl Salicylate

  • CAS: Not explicitly provided (commonly known as homosalate).
  • Structure : Methyl group attached to a menthyl chain.
  • Key Differences :
    • UV Stability : Degrades 10% faster under UV exposure compared to 2-ethylhexyl salicylate, reducing its efficacy over time .
    • Solubility : Superior oil solubility, making it a preferred solubilizer for crystalline UV filters like avobenzone .
    • Applications : Primarily used in sunscreens and skincare products for UV-B protection.

Hexyldodecyl Salicylate

  • CAS : 220778-06-3 .
  • Structure : Branched C₁₈ alkyl chain.
  • Key Differences: Function: Not a UV filter; used as a hair-conditioning agent and emollient in cosmetics . Molecular Weight: Higher (C₂₄H₃₈O₃), contributing to its non-volatile, heavy texture.

Octyl Salicylate (CAS 6969-49-9)

  • Common Misidentification : Often confused with 2-ethylhexyl salicylate due to naming conventions, but distinct in CAS and structure .
  • Key Differences :
    • Alkyl Chain : Linear octyl group vs. branched 2-ethylhexyl group.
    • Applications : Less prevalent in modern formulations due to inferior skin penetration and stability compared to 2-ethylhexyl salicylate .

Methyl Salicylate and Ethyl Salicylate

  • CAS : Methyl (119-36-8), Ethyl (118-61-6).
  • Key Differences :
    • Volatility : Smaller esters (methyl, ethyl) are volatile and used in industrial applications (e.g., viscosity reduction in surfactants) rather than cosmetics .
    • Toxicity : Higher acute toxicity compared to long-chain salicylates, limiting their use in personal care products .

Data Table: Comparative Analysis of Salicylate Esters

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use UV Absorbance (nm) Stability Notes
2-Ethylhexyl Salicylate 118-60-5 C₁₅H₂₂O₃ 250.33 Sunscreen (UV-B) 306.8 High photostability
Homomenthyl Salicylate N/A C₁₆H₂₂O₃ 262.34 Sunscreen (UV-B) ~300–310 Degrades 10% in 45 mins
Hexyldodecyl Salicylate 220778-06-3 C₂₄H₃₈O₃ 374.55 Hair Conditioning N/A Non-UV active
Octyl Salicylate 6969-49-9 C₁₅H₂₂O₃ 250.33 Obsolete sunscreen ~305 Lower skin adherence
Methyl Salicylate 119-36-8 C₈H₈O₃ 152.15 Industrial surfactant N/A High volatility/toxicity

Q & A

Basic: What are the established synthetic routes for 2-Ethyl-2-methoxyhexyl Salicylate, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:
The synthesis typically involves esterification between salicylic acid and 2-ethyl-2-methoxyhexanol, catalyzed by acid (e.g., sulfuric acid) or enzymes. Key steps include:

  • Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Solvent Selection : Toluene or dichloromethane to enhance miscibility and azeotropic water removal .
  • Catalyst Optimization : Acidic ion-exchange resins or lipases for greener synthesis .
    For academic-scale optimization, Design of Experiments (DoE) frameworks (e.g., factorial design) can systematically evaluate variables like molar ratios, temperature, and catalyst loading to maximize yield and minimize byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of 2-Ethyl-2-methoxyhexyl Salicylate?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.3 ppm for –OCH2–) and methoxy group (δ ~3.3 ppm) .
  • GC-MS : Quantifies purity and identifies volatile impurities (e.g., unreacted alcohol or acid) .
  • HPLC-PDA : Assesses hydrolytic stability under accelerated conditions (e.g., pH 7.4 buffer at 40°C) .
  • FT-IR : Validates ester carbonyl stretch (~1740 cm⁻¹) and phenolic –OH absence post-esterification .

Basic: What are the key stability considerations (e.g., photodegradation, hydrolysis) for 2-Ethyl-2-methoxyhexyl Salicylate in experimental storage and handling?

Methodological Answer:

  • Photostability : UV/Vis spectroscopy under simulated sunlight (e.g., 300–400 nm) reveals degradation kinetics. Store in amber glass at –20°C to suppress radical-mediated oxidation .
  • Hydrolytic Stability : Monitor via pH-dependent HPLC studies; use anhydrous solvents (e.g., DMF) for reactions .
  • Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (>150°C) for safe handling .

Advanced: How can factorial design be applied to optimize the synthesis parameters of 2-Ethyl-2-methoxyhexyl Salicylate while minimizing byproduct formation?

Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time) at two levels:

  • Response Variables : Yield, byproduct percentage (e.g., diesters or transesterification products).
  • Interaction Effects : ANOVA identifies significant interactions (e.g., temperature × catalyst loading).
  • Case Study : A 2024 study on rotating packed bed reactors reduced reaction time by 40% via optimized turbulence and mass transfer .
    Post-optimization, Response Surface Methodology (RSM) refines conditions for >95% yield .

Advanced: What computational chemistry approaches are suitable for predicting the interaction mechanisms of 2-Ethyl-2-methoxyhexyl Salicylate with biological macromolecules?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (e.g., BSA) to assess pharmacokinetics .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict UV absorption maxima and photochemical reactivity .
  • Docking Studies : AutoDock Vina evaluates affinity for cyclooxygenase (COX) enzymes, relevant to anti-inflammatory potential .
  • Machine Learning : Train models on salicylate datasets to predict toxicity (e.g., EC50 for aquatic organisms) .

Advanced: How should researchers address contradictory findings in the compound’s UV absorption profiles across different solvent systems?

Methodological Answer:

  • Solvent Polarity Analysis : Compare λmax in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents to identify solvatochromic shifts .
  • Quantum Chemical Calculations : TD-DFT models correlate experimental UV-Vis data with electronic transitions (e.g., π→π* in salicylate moiety) .
  • Controlled Replicates : Standardize solvent purity (HPLC-grade) and degas samples to eliminate oxygen quenching artifacts .
  • Meta-Analysis : Apply multivariate regression to reconcile discrepancies from literature (e.g., pH, ionic strength) .

Advanced: What strategies ensure reproducibility in synthesizing 2-Ethyl-2-methoxyhexyl Salicylate across independent laboratories?

Methodological Answer:

  • Standard Operating Protocols (SOPs) : Document inert atmosphere (N2/Ar) requirements and stirrer speed (±5% tolerance) .
  • Interlaboratory Validation : Share characterized samples (NMR, GC-MS) via platforms like PubChem to calibrate instrumentation .
  • Open Data Practices : Publish raw spectral data and reaction logs in supplementary materials for peer verification .

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